molecular formula C20H20F3N3O4S B3140569 N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide CAS No. 478030-61-4

N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide

Cat. No.: B3140569
CAS No.: 478030-61-4
M. Wt: 455.5 g/mol
InChI Key: BSRFOGKFYWSSGP-UHFFFAOYSA-N
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Description

N'-{[1-(Phenylsulfonyl)-4-Piperidinyl]Carbonyl}-3-(Trifluoromethyl)Benzenecarbohydrazide (hereafter referred to as "the target compound") is a synthetic carbohydrazide derivative featuring a piperidine core modified with a phenylsulfonyl group at the 1-position and a 3-(trifluoromethyl)benzoyl hydrazide moiety at the 4-position. Its molecular formula is C₂₀H₁₈F₃N₃O₃S, with a molecular weight of 437.44 g/mol (exact mass: 437.0968) . This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted therapies due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

1-(benzenesulfonyl)-N'-[3-(trifluoromethyl)benzoyl]piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O4S/c21-20(22,23)16-6-4-5-15(13-16)19(28)25-24-18(27)14-9-11-26(12-10-14)31(29,30)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRFOGKFYWSSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNC(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126446
Record name 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid 2-[3-(trifluoromethyl)benzoyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478030-61-4
Record name 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid 2-[3-(trifluoromethyl)benzoyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478030-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid 2-[3-(trifluoromethyl)benzoyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1-(phenylsulfonyl)-4-piperidone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, amines, and substituted phenylsulfonyl compounds. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

N’-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound Piperidine - 1-(Phenylsulfonyl)
- 4-[3-(Trifluoromethyl)benzoyl hydrazide]
437.44 High metabolic stability; API intermediate
4-Fluoro-N'-[1-(Phenylsulfonyl)-4-Piperidinylidene]Benzenecarbohydrazide (CAS 478248-21-4) Piperidine - 1-(Phenylsulfonyl)
- 4-(4-Fluorobenzoyl hydrazide)
375.42 Lower lipophilicity vs. trifluoromethyl analog; used in antiviral research
1-(3-Fluorobenzyl)-N′-(2-Thienylcarbonyl)-4-Piperidinecarbohydrazide (CAS 478078-98-7) Piperidine - 1-(3-Fluorobenzyl)
- 4-(Thiophene-2-carbonyl hydrazide)
414.47 Enhanced π-π stacking due to thienyl group; explored in CNS drug discovery
N-(4-Fluorobenzyl)-1-[(4-Fluorophenyl)Sulfonyl]Piperidine-3-Carboxamide (CAS 832114-76-8) Piperidine - 1-(4-Fluorophenylsulfonyl)
- 3-Carboxamide with 4-fluorobenzyl
409.43 Dual fluorinated groups improve bioavailability; anticancer applications
1-(Phenylsulfonyl)-4-(3-(Trifluoromethyl)Phenyl)Piperazine Piperazine - 1-(Phenylsulfonyl)
- 4-(3-Trifluoromethylphenyl)
385.38 Piperazine core increases conformational flexibility; serotonin receptor modulation

Biological Activity

N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20F3N3O3SC_{19}H_{20}F_3N_3O_3S, with a molecular weight of approximately 421.5 g/mol. The structure features a piperidine ring, a phenylsulfonyl group, and a trifluoromethyl group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-piperidinone with phenylsulfonyl chloride followed by the introduction of the trifluoromethyl group. The detailed synthetic pathway includes:

  • Formation of the piperidine derivative : Reaction of 4-piperidinone with phenylsulfonyl chloride.
  • Carbonylation : Introduction of the carbonyl group to form the hydrazide.
  • Final modifications : Addition of the trifluoromethyl group to enhance biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing sulfonamide groups show potent activity against various Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar properties .

Anti-inflammatory Properties

Inhibition studies on inflammatory pathways suggest that this compound may modulate cytokine production, potentially offering therapeutic benefits in inflammatory diseases. Compounds with similar structural motifs have been reported to inhibit specific kinases involved in inflammatory responses .

Anticancer Potential

Preliminary studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines. The mechanism is believed to involve apoptosis induction through mitochondrial pathways, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Antibacterial Screening : A series of derivatives were synthesized and screened against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the piperidine ring significantly enhanced antibacterial activity.
  • Inflammation Model : In vivo studies using murine models demonstrated reduced inflammation markers when treated with compounds similar to this compound, suggesting its potential as an anti-inflammatory agent.

Research Findings Summary

Study FocusFindings
AntibacterialSignificant activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of cytokine production; potential for treating inflammatory diseases
AnticancerInduction of apoptosis in cancer cell lines; promising for cancer therapy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide
Reactant of Route 2
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N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide

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